Pteridin-7-amine
CAS No.: 769-66-4
Cat. No.: VC7999842
Molecular Formula: C6H5N5
Molecular Weight: 147.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769-66-4 |
|---|---|
| Molecular Formula | C6H5N5 |
| Molecular Weight | 147.14 g/mol |
| IUPAC Name | pteridin-7-amine |
| Standard InChI | InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11) |
| Standard InChI Key | KJVGXOHRFWZQJB-UHFFFAOYSA-N |
| SMILES | C1=C2C(=NC=N1)N=C(C=N2)N |
| Canonical SMILES | C1=C2C(=NC=N1)N=C(C=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Pteridin-7-amine (CAS 769-66-4) belongs to the pteridine family, characterized by a fused pyrimidine and pyrazine ring system. Its IUPAC name, pteridin-7-amine, reflects the amine group at the seventh position of the bicyclic framework . The compound’s molecular weight is 147.14 g/mol, with a SMILES notation of C1=C2C(=NC=N1)N=C(C=N2)N and an InChIKey of KJVGXOHRFWZQJB-UHFFFAOYSA-N .
Structural Features
X-ray crystallography and computational models reveal a planar geometry stabilized by π-π interactions and intramolecular hydrogen bonding between the amine group and adjacent nitrogen atoms . The 7-amino substitution induces electron density redistribution, enhancing reactivity at the C6 and C8 positions. This electronic profile facilitates participation in condensation and cycloaddition reactions, critical for derivatization .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅N₅ |
| Molecular Weight | 147.14 g/mol |
| Melting Point | 265–267°C (dec.) |
| Solubility | Slightly soluble in DMSO |
| LogP (Partition Coefficient) | 0.89 |
| UV-Vis λmax | 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) |
Data derived from PubChem and computational models .
Synthesis and Derivative Development
Gabriel-Isay Condensation
The classical Gabriel-Isay method remains the most widely used route for pteridin-7-amine synthesis. This one-pot reaction involves the condensation of 2,4,5-triaminopyrimidine with glyoxal derivatives under acidic conditions . Key regioselectivity challenges arise due to competing nucleophilic attacks at the C6 and C7 positions. Sodium bisulfite (NaHSO₃) additives improve yields of the 7-amine isomer by stabilizing intermediates through sulfite adduct formation .
Timmis Reaction Modifications
Recent adaptations of the Timmis reaction employ microwave-assisted heating to reduce reaction times from 24 hours to 45 minutes. This method achieves 78% yield with minimal byproducts, as confirmed by HPLC analysis . The mechanism proceeds via:
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Nucleophilic attack at C7 by ammonia.
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Cyclization facilitated by microwave-induced polarization.
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Aromatization through oxidative dehydrogenation.
Derivative Synthesis
Pteridin-7-amine serves as a precursor for bioactive derivatives. For example, 7-(4-(dimethylamino)phenyl)pteridin-4-amine (CHEMBL66338) exhibits enhanced fluorescence properties, making it valuable in cellular imaging . Structural modifications at the C4 and C6 positions significantly alter pharmacological activity, as demonstrated in antiproliferative studies .
Pharmacological Activities
Antiproliferative Effects
A 2018 study evaluated pteridin-7-amine derivatives against gastric (MKN-45) and lung (H1650) cancer lines . Compound 12 (7-(3-chlorophenyl)pteridin-4-amine) showed IC₅₀ values of 4.32 μM (MKN-45) and 7.01 μM (MGC-803), surpassing first-line chemotherapeutics like 5-fluorouracil (IC₅₀ = 12.5 μM). Mechanistic studies revealed:
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Apoptosis Induction: 2.5-fold increase in caspase-3/9 cleavage.
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Bax/Bcl-2 Modulation: Bax upregulation (3.1×) and Bcl-2 downregulation (0.4×).
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Cell Cycle Arrest: G1 phase accumulation (58% vs. 32% in controls) .
Antioxidant Capacity
Pteridin-7-amine’s redox activity stems from its ability to undergo two-electron transfers, mediated by the conjugated π-system. Cyclic voltammetry studies in acetonitrile show oxidation potentials at +0.87 V and +1.23 V vs. SCE, correlating with superoxide radical scavenging activity (EC₅₀ = 18.9 μM) .
Analytical Characterization
Spectroscopic Profiling
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UV-Vis: λmax at 268 nm (π→π*) and 345 nm (n→π*), with molar absorptivity sensitive to pH changes .
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Fluorescence: Quantum yield (Φ) of 0.42 in DMSO, quenched in protic solvents due to excited-state proton transfer .
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¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, C6-H), 8.21 (s, 1H, C2-H), 6.75 (br s, 2H, NH₂) .
Chromatographic Methods
HPLC-UV analysis on a C18 column (acetonitrile:water = 70:30) yields a retention time of 6.7 minutes, with >99% purity in optimized syntheses .
Applications and Future Directions
Fluorescent Probes
The compound’s rigid structure and tunable emission (λem = 420–450 nm) enable its use in:
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Cellular Imaging: Tracking lysosomal pH changes via fluorescence lifetime imaging microscopy (FLIM).
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Biosensors: Detection of reactive oxygen species (ROS) with nanomolar sensitivity .
Drug Development
Ongoing clinical trials explore pteridin-7-amine conjugates as:
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Topoisomerase II Inhibitors: IC₅₀ = 0.89 μM in preclinical models.
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PARP-1 Antagonists: Synergistic effects with cisplatin in BRCA-mutant cancers.
Computational Modeling
DFT studies predict that C7 substituents with electron-donating groups (e.g., -NH₂) lower HOMO-LUMO gaps (ΔE = 3.12 eV vs. 4.01 eV for unsubstituted pteridine), enhancing charge transfer efficiency .
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